tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate
Description
tert-Butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate is a bicyclic heterocyclic compound featuring a piperidine ring fused to a [1,2,4]triazolo[4,3-a]pyrazine core, with a tert-butyl carboxylate group at the 1-position of the piperidine. Its molecular formula is C₁₅H₂₅N₅O₂, with a molar mass of 307.39 g/mol and CAS number 1361112-46-0 . The compound’s structure combines the rigidity of the triazolopyrazine system with the conformational flexibility of the piperidine ring, making it a valuable scaffold in medicinal chemistry for targeting enzymes and receptors, such as EGFR (epidermal growth factor receptor) and kinases .
Purification typically employs flash column chromatography (SiO₂ or reversed-phase) with solvent systems like acetone/n-hexane or H₂O/ACN .
Properties
IUPAC Name |
tert-butyl 4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-15(2,3)22-14(21)19-7-4-11(5-8-19)13-18-17-12-10-16-6-9-20(12)13/h11,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEAGQXEYCBUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C3N2CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The synthesis begins with the formation of the triazolopyrazine core through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazolopyrazine core.
Esterification: The final step involves the esterification of the resulting intermediate with tert-butyl chloroformate to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: It is used in biological studies to investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrazine core is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
tert-Butyl 2,5-Difluoro-4-(3-oxo[1,2,4]Triazolo[4,3-a]pyridin-2(3H)-yl)benzoate ()
- Molecular Formula : C₁₈H₂₀F₂N₃O₃
- Key Features : Replaces the pyrazine ring with pyridine and incorporates a difluorobenzoate group.
- Impact : The pyridine ring reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity compared to the pyrazine analogue. The fluorine atoms enhance metabolic stability and lipophilicity (logP ~3.5 predicted).
- Synthesis : Suzuki coupling of trifluorobenzoate with [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (70% yield) .
- Applications: Not explicitly stated, but fluorinated aromatic systems are common in kinase inhibitors.
tert-Butyl 3-(Piperidin-4-yl)-5,6-Dihydro-[1,2,4]Triazolo[4,3-a]pyrazine-7(8H)-carboxylate ()
- Molecular Formula : C₁₅H₂₅N₅O₂ (identical to the target compound).
- Key Features : Structural isomerism in the triazolopyrazine-piperidine linkage. The piperidin-4-yl substituent may influence binding pocket interactions.
- Physical Properties : Density 1.33 g/cm³, boiling point 492.8°C, pKa 9.86 .
- Applications : Likely explored for CNS targets due to the piperidine moiety’s blood-brain barrier permeability.
tert-Butyl 7,8-Dihydro-6H-Spiro[[1,2,4]Triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate (CAS 84332-39-8, )
- Molecular Formula : C₁₄H₂₃N₅O₂
- Key Features : Spiro junction between triazolo[1,5-a]pyrazine and piperidine, creating a distinct 3D geometry.
- Impact : The spiro structure may enhance selectivity for allosteric binding sites compared to linear fused systems.
Analogues with Alternative Heterocyclic Cores
tert-Butyl 3-Methyl-1-(Piperidin-4-yl)-5H,6H,7H,8H-Imidazo[1,5-a]pyrazine-7-carboxylate ()
- Molecular Formula : C₁₇H₂₈N₄O₂
- Key Features : Replaces triazole with imidazole, introducing a methyl group.
- Impact : Imidazole’s lower basicity (pKa ~7) compared to triazole (pKa ~10) affects protonation states under physiological conditions.
3-(2-Aminoethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-8-one Dihydrochloride ()
- Molecular Formula : C₈H₁₂Cl₂N₆O (free base: C₈H₁₀N₆O).
- Key Features : Oxo group at the 8-position and a cationic ethylamine side chain.
- Applications : Reported for cytotoxicity and cardioprotection in PASS predictions .
Physicochemical and Pharmacological Properties
Key Trends
- Electronic Effects : Pyrazine cores (higher nitrogen content) improve water solubility but may reduce membrane permeability compared to pyridine analogues .
- Substituent Impact : Fluorine and spiro architectures enhance target selectivity and metabolic stability .
- Biological Activities : Triazolopyrazines are prioritized for kinase and protease inhibition, while imidazo variants may target ion channels .
Biological Activity
The compound tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate (CAS Number: 1610377-23-5) is a member of the triazolo-pyrazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₇H₂₈N₄O₂
- Molecular Weight : 320.44 g/mol
- IUPAC Name : tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate
- InChI Key : RDSADDHILQXZRH-UHFFFAOYSA-N
Physical Properties
- Appearance : Powder
- Purity : ≥95%
- Storage Conditions : Room temperature
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate exhibit significant antimicrobial properties. A study evaluated various derivatives for their activity against Mycobacterium tuberculosis, revealing that modifications in the triazole and pyrazine structures could enhance efficacy against this pathogen .
Antiparasitic Activity
The compound has also been investigated for its potential antiparasitic effects. In particular, derivatives of triazolo-pyrazines have shown promising results against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The most potent analogs demonstrated low EC50 values (effective concentration for 50% inhibition), indicating strong antiparasitic activity while maintaining low cytotoxicity in human cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazolo and piperidine rings can significantly influence potency and selectivity. For instance:
- Substituents on the pyrazine ring can enhance binding affinity to target enzymes.
- Alterations in the piperidine moiety can affect pharmacokinetic properties such as solubility and metabolism.
Table 1 summarizes key findings from SAR studies related to similar compounds:
| Compound | Target | EC50 (μM) | Cytotoxicity (CC50 μM) |
|---|---|---|---|
| Compound A | C. parvum | 0.17 | >100 |
| Compound B | M. tuberculosis | 1.35 | >100 |
| Compound C | C. parvum | 2.10 | >100 |
Case Study 1: Anti-Tubercular Activity
A study synthesized several derivatives of triazolo-pyrazines to evaluate their anti-tubercular properties against Mycobacterium tuberculosis. Among the tested compounds, some exhibited IC50 values ranging from 1.35 to 2.18 μM with minimal cytotoxic effects on human cell lines . This suggests that structural modifications can lead to improved therapeutic profiles.
Case Study 2: Antiparasitic Efficacy
In another investigation focused on antiparasitic activity against Cryptosporidium parvum, a new series of triazolo-pyrazine derivatives were synthesized and tested. The most effective compound showed an EC50 of 0.17 μM and was non-toxic to human cells at concentrations exceeding 100 μM . This highlights the potential for developing safe and effective treatments based on this chemical scaffold.
Future Directions
The ongoing research into tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate indicates a promising avenue for drug development targeting infectious diseases. Future studies should focus on:
- Expanding the library of derivatives to explore a broader range of biological activities.
- Conducting in vivo studies to evaluate pharmacodynamics and pharmacokinetics.
- Investigating the mechanism of action at a molecular level to identify potential off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
